Isohexyltriphenylphosphonium Bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isohexyltriphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, the reaction of triphenylphosphine with isohexyl bromide under reflux conditions can yield this compound . The reaction is usually carried out in a solvent such as toluene, and the product is purified through recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Isohexyltriphenylphosphonium Bromide can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less commonly documented.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyllithium for deprotonation and subsequent reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in substitution reactions, the product will be the new compound formed by replacing the bromide ion with another nucleophile .
Scientific Research Applications
Isohexyltriphenylphosphonium Bromide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Isohexyltriphenylphosphonium Bromide involves its ability to form phosphonium ylides, which are intermediates in various organic reactions . These ylides can participate in Wittig reactions to form alkenes from carbonyl compounds. The molecular targets and pathways involved in its action are primarily related to its role as a reagent in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of an isohexyl group.
Ethyltriphenylphosphonium Bromide: Contains an ethyl group in place of the isohexyl group.
Uniqueness
Isohexyltriphenylphosphonium Bromide is unique due to its specific alkyl group, which can influence its reactivity and the types of reactions it can undergo compared to other phosphonium bromides . This uniqueness makes it valuable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
4-methylpentyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28P.BrH/c1-21(2)13-12-20-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,21H,12-13,20H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVQDUYONNRCAP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448628 | |
Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70240-41-4 | |
Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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